![molecular formula C14H12Se B14591046 Benzene, [(1-phenylethenyl)seleno]- CAS No. 61634-68-2](/img/structure/B14591046.png)
Benzene, [(1-phenylethenyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-phenylethenyl)seleno]-: is an organic compound with the molecular formula C14H12Se It is a derivative of benzene where a seleno group is attached to a phenylethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-phenylethenyl)seleno]- typically involves the reaction of phenylethenyl halides with selenium compounds under controlled conditions. One common method is the nucleophilic substitution reaction where a phenylethenyl halide reacts with a selenide ion to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of Benzene, [(1-phenylethenyl)seleno]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [(1-phenylethenyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the phenylethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [(1-phenylethenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, [(1-phenylethenyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. The compound can interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenylselenol: Contains a seleno group attached directly to a phenyl ring.
Selenobenzene: A benzene ring with a seleno substituent.
Vinylselenide: Contains a seleno group attached to a vinyl group
Uniqueness: Benzene, [(1-phenylethenyl)seleno]- is unique due to the presence of both a benzene ring and a phenylethenyl group attached to selenium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
61634-68-2 |
|---|---|
Formule moléculaire |
C14H12Se |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
1-phenylethenylselanylbenzene |
InChI |
InChI=1S/C14H12Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H2 |
Clé InChI |
LNVYZKXVIFOQNZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


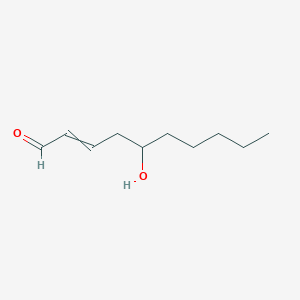
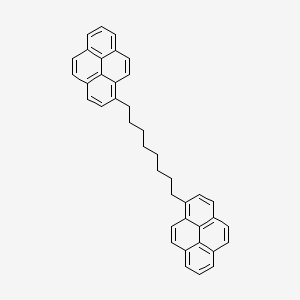
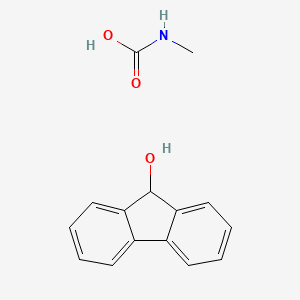
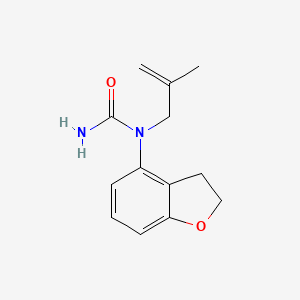
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
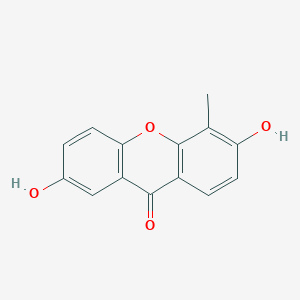
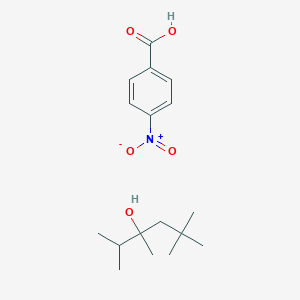
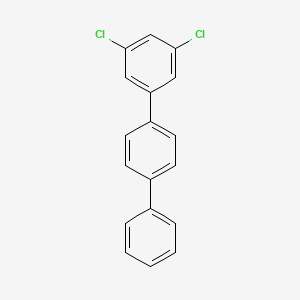
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
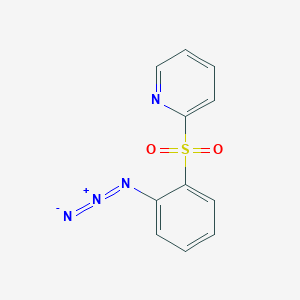
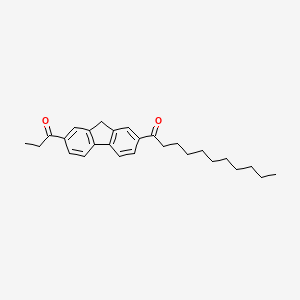
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
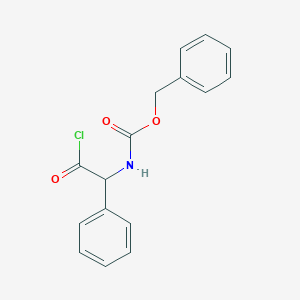
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
